2-((6-(2-(2-Methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone
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Overview
Description
2-({6-[2-(2-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE is a complex organic compound with a unique structure that includes a thiazole ring, a pyridazine ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-[2-(2-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE typically involves multi-step organic synthesis. The process may include the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the pyridazine ring via a condensation reaction. The final step often involves the attachment of the pyrrolidine ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-({6-[2-(2-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-({6-[2-(2-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require further investigation through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-({6-[2-(2-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE: Unique due to its specific combination of thiazole, pyridazine, and pyrrolidine rings.
2-({6-[2-(2-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE: Similar compounds may include those with variations in the substituents on the rings or different ring systems altogether.
Uniqueness
The uniqueness of 2-({6-[2-(2-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE lies in its specific structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C21H22N4O2S2 |
---|---|
Molecular Weight |
426.6 g/mol |
IUPAC Name |
2-[6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C21H22N4O2S2/c1-14-20(29-21(22-14)15-7-3-4-8-17(15)27-2)16-9-10-18(24-23-16)28-13-19(26)25-11-5-6-12-25/h3-4,7-10H,5-6,11-13H2,1-2H3 |
InChI Key |
KFSUWRQRWPMBST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2OC)C3=NN=C(C=C3)SCC(=O)N4CCCC4 |
Origin of Product |
United States |
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